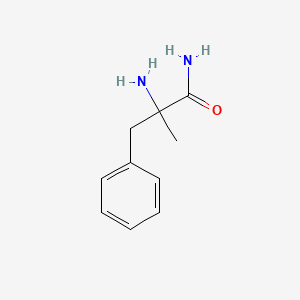

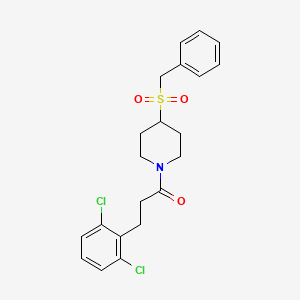

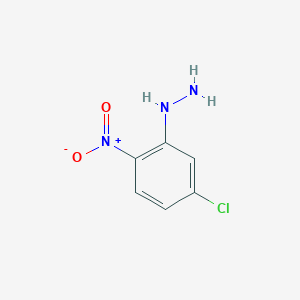

![molecular formula C12H17N3O B2489463 2-丁基-3,4-二甲基-2H-吡唑并[3,4-b]吡啶-6(7H)-酮 CAS No. 1018163-52-4](/img/structure/B2489463.png)

2-丁基-3,4-二甲基-2H-吡唑并[3,4-b]吡啶-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-b]pyridine derivatives are known to play an essential role in various types of tumors. Targeting these derivatives represents an attractive strategy for cancer therapy .

Synthesis Analysis

There are several synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves various chemical reactions. The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .科学研究应用

Kinase Inhibition

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolo[3,4-b]pyridine class, which is versatile in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This scaffold is frequently encountered in kinase inhibitors, targeting the hinge region of the kinase. Its structural elements allow for the formation of additional interactions in the kinase pocket, which provides potency and selectivity, making it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).

Synthetic Flexibility and Physical Properties

The pyrazolo[3,4-b]pyridine core is often utilized for its synthetic flexibility and advantageous physical properties. It shares elements with both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes. This versatility is not only beneficial for intellectual property considerations but also enhances inhibitor activity and physical properties, providing an advantage in drug development processes (Wenglowsky, 2013).

Broad Spectrum of Biological Activities

Pyrazolopyrimidines, closely related to pyrazolo[3,4-b]pyridines, exhibit a wide range of biological activities. Their structural resemblance to purines has spurred investigations into their therapeutic significance. They have been studied for their roles in various disease conditions, showcasing their potential as central nervous system agents, cardiovascular agents, and anticancer agents. The synthesis and medicinal aspects, including structure-activity relationships, have been extensively explored, highlighting the medicinal significance of this class of compounds (Chauhan & Kumar, 2013).

Application in Synthesis of Optoelectronic Materials

Quinazolines and pyrimidines, which share structural features with pyrazolo[3,4-b]pyridines, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These applications underscore the potential of heterocyclic compounds in the development of materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

作用机制

属性

IUPAC Name |

2-butyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-4-5-6-15-9(3)11-8(2)7-10(16)13-12(11)14-15/h7H,4-6H2,1-3H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKOSKLZIZEHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C2C(=CC(=O)NC2=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

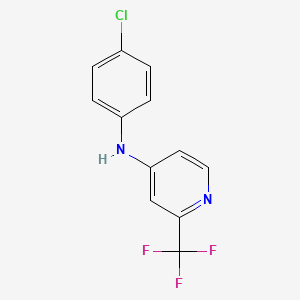

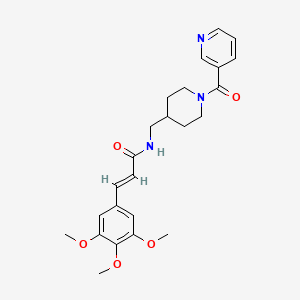

![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

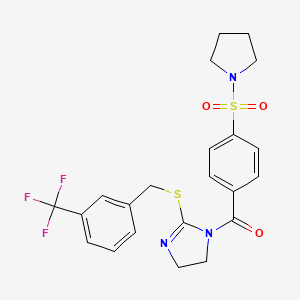

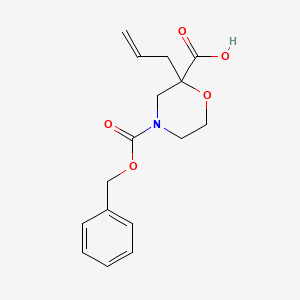

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

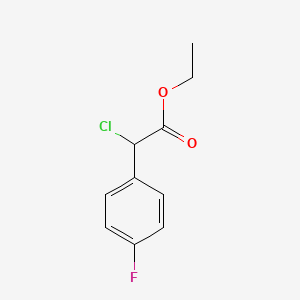

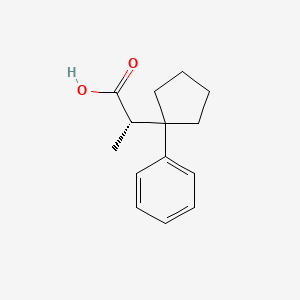

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)